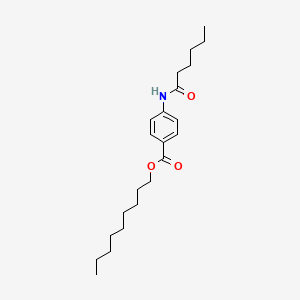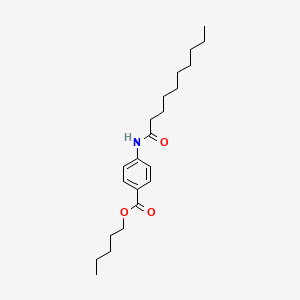![molecular formula C17H14BrN3O2 B11554886 N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide](/img/structure/B11554886.png)
N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. The unique structure of this compound, featuring a brominated indole core and a benzohydrazide moiety, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE typically involves the following steps:
Bromination of Indole: The starting material, 7-methylindole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield 5-bromo-7-methylindole.
Formation of Indole-2,3-dione: The brominated indole is then oxidized to form 5-bromo-7-methylindole-2,3-dione using an oxidizing agent such as potassium permanganate or chromium trioxide.
Condensation with Benzohydrazide: The indole-2,3-dione is condensed with 4-methylbenzohydrazide in the presence of a catalyst like acetic acid. The reaction is typically carried out under reflux conditions to yield the final product, N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence and conductivity.
Industry: It is used in the synthesis of other complex molecules and as a precursor in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-BROMO-7-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-4-METHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
N’-[(3Z)-1-ACETYL-5-CHLORO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]THIOCARBONOHYDRAZIDE: Similar structure with a chlorine atom instead of bromine.
N’-[(3Z)-5-TERT-BUTYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-YLIDENE]-N’-(4-CHLOROPHENYL)UREA: Similar indole core with different substituents.
Uniqueness
The presence of a bromine atom and a benzohydrazide moiety in N’-[(3Z)-5-BROMO-7-METHYLBENZOHYDRAZIDE] imparts unique chemical and biological properties, making it distinct from other similar compounds. Its ability to undergo specific chemical reactions and its potential therapeutic applications highlight its significance in scientific research and industry.
Properties
Molecular Formula |
C17H14BrN3O2 |
|---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)imino]-4-methylbenzamide |
InChI |
InChI=1S/C17H14BrN3O2/c1-9-3-5-11(6-4-9)16(22)21-20-15-13-8-12(18)7-10(2)14(13)19-17(15)23/h3-8,19,23H,1-2H3 |
InChI Key |
XBXJCEIKXQXOAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3C)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]propanehydrazide](/img/structure/B11554809.png)
![2-{(E)-[2-(quinolin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11554810.png)
![4-bromo-N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11554815.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11554823.png)

![N'-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(naphthalen-2-ylamino)acetohydrazide (non-preferred name)](/img/structure/B11554840.png)
![N'-[(2E)-Octan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11554846.png)
![2,4-dibromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzene-1,3-diol](/img/structure/B11554848.png)

![N'-[(E)-(4-Methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11554850.png)
![4-bromo-2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11554857.png)

![5,5-Dimethyl-2-({[2-(trifluoromethyl)phenyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B11554878.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11554880.png)
